

An In-depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 3-Vinylcyclohexanone

CAS No.: 1740-63-2

Cat. No.: B154707

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Abstract

This technical guide provides a comprehensive overview of **3-vinylcyclohexanone**, a versatile bifunctional molecule with significant potential in organic synthesis. The document elucidates its chemical identity, including its IUPAC name and synonyms, and explores its physicochemical properties. A detailed examination of synthetic strategies, with a focus on the Robinson annulation as a plausible route to its cyclohexenone precursor, is presented. The guide further delves into the rich and nuanced reactivity of **3-vinylcyclohexanone**, detailing its participation in fundamental organic transformations such as Michael additions and Diels-Alder reactions. Finally, the potential applications of this compound as a valuable building block in the synthesis of complex cyclic and bicyclic systems are discussed, highlighting its relevance to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Unveiling 3-Vinylcyclohexanone

3-Vinylcyclohexanone, systematically named 3-ethenylcyclohexan-1-one according to IUPAC nomenclature, is a cyclic ketone bearing a vinyl substituent at the 3-position. This unique

structural arrangement, featuring both a nucleophilic vinyl group and an electrophilic ketone, imparts a dual reactivity profile that makes it a valuable intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions positions it as a key building block for the construction of more complex molecular architectures, including polycyclic and steroidal frameworks.

Synonyms:

- **3-Vinylcyclohexanone**
- 3-Ethenyl cyclohexanone
- Cyclohexanone, 3-ethenyl-
- 3-vinylcyclohexan-1-one[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of **3-vinylcyclohexanone** is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of **3-Vinylcyclohexanone**



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Spectroscopic Characterization:

The structural elucidation of **3-vinylcyclohexanone** relies on a combination of spectroscopic techniques. While a complete, published NMR dataset is not readily available in the public domain, the expected spectral features can be predicted based on its structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 4.9-5.9 ppm) and the protons of the cyclohexanone ring. The complexity of the ring proton signals would arise from their diastereotopic nature and spin-spin coupling.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum would be distinguished by signals corresponding to the carbonyl carbon (typically downfield, >200 ppm), the two vinyl carbons (in the olefinic region, ~110-140 ppm), and the saturated carbons of the cyclohexanone ring.
- **Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additional bands corresponding to the C=C stretch of the vinyl group and C-H stretches would also be present. Vapor phase IR spectral data is available in public databases.
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the vinyl group and other characteristic cleavages of the cyclohexanone ring. GC-MS data is available in public repositories.

Synthesis of 3-Vinylcyclohexanone: A Strategic Approach

While a definitive, step-by-step published synthesis of **3-vinylcyclohexanone** is not widely available, its structure suggests a logical retrosynthetic approach. A plausible pathway involves the 1,4-conjugate addition of a vinyl organometallic reagent to cyclohexenone or, more classically, through a Robinson annulation to construct a precursor that can be subsequently modified.

Conceptual Synthesis via Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a prime candidate for the synthesis of a key precursor to **3-**

vinylcyclohexanone.^[2]^[3]^[4]^[5] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.^[2]^[3]

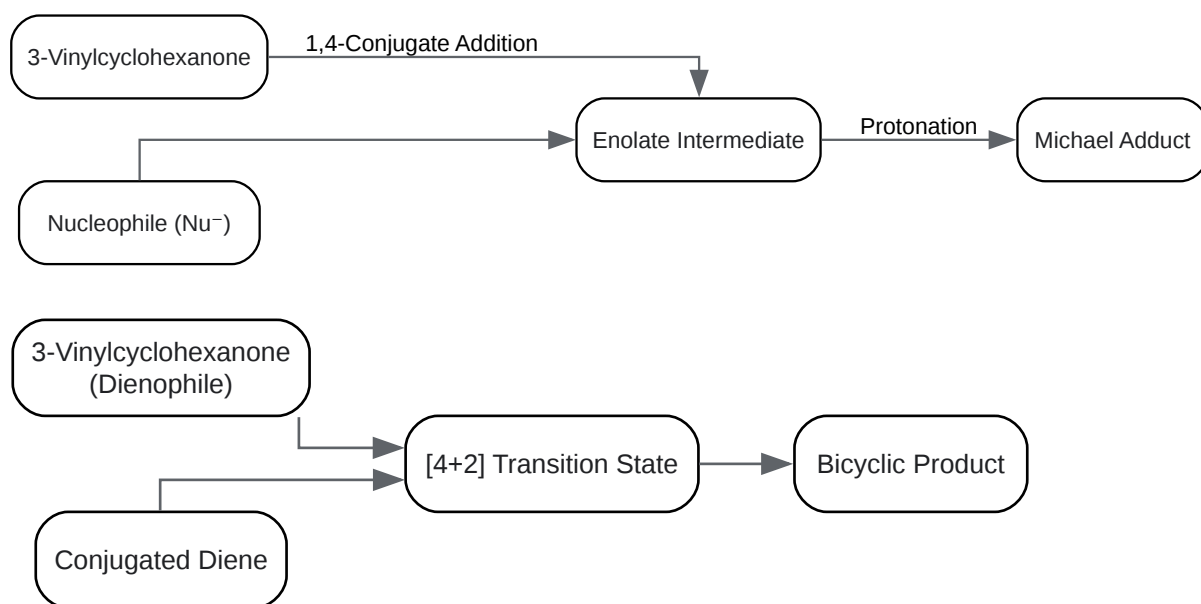
Diagram 1: Conceptual Robinson Annulation for a Precursor to **3-Vinylcyclohexanone**



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Sources

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